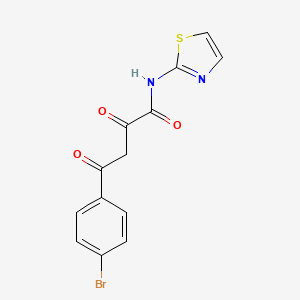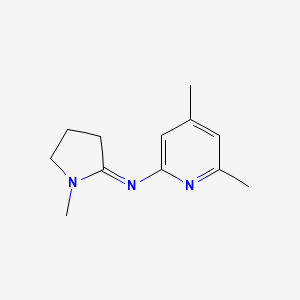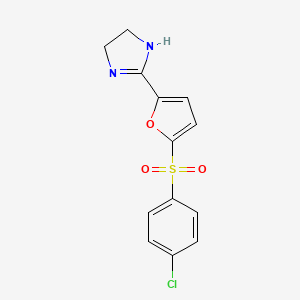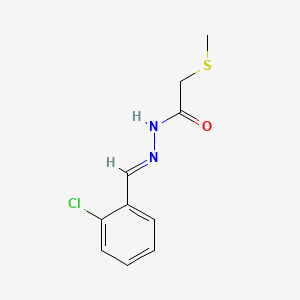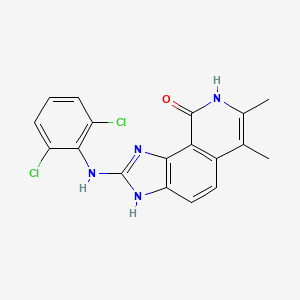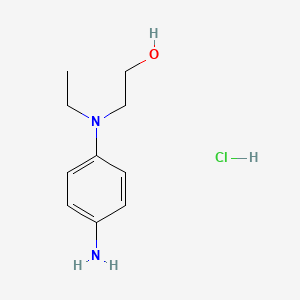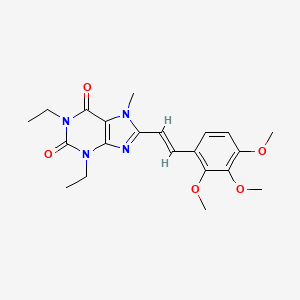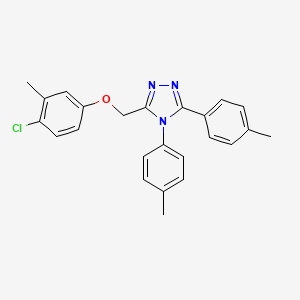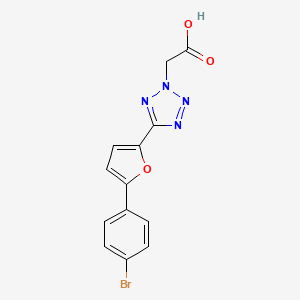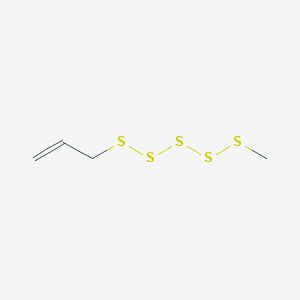
Methyl 2-propenyl pentasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-propenyl pentasulfide can be synthesized through the reaction of allyl bromide with sodium pentasulfide in an organic solvent . The reaction typically requires a temperature range of 50-70°C and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propenyl pentasulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted sulfur compounds.
Scientific Research Applications
Methyl 2-propenyl pentasulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-propenyl pentasulfide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of redox-sensitive signaling pathways and the inhibition of key enzymes involved in cellular processes . The compound’s sulfur atoms play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Methyl 2-propenyl pentasulfide can be compared with other organosulfur compounds, such as:
Diallyl disulfide: Found in garlic, it has similar antimicrobial and anticancer properties.
Allyl methyl sulfide: Another sulfur compound with a strong odor, commonly found in garlic and onions.
Allyl trisulfide: Known for its potential health benefits, including cardiovascular protection.
This compound is unique due to its pentasulfide structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
118023-99-7 |
|---|---|
Molecular Formula |
C4H8S5 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
3-(methylpentasulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S5/c1-3-4-6-8-9-7-5-2/h3H,1,4H2,2H3 |
InChI Key |
BFVOYECMMKLFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CSSSSSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


